N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
“N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a part of a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The yield was reported to be 62% with a melting point of 231–233 °C . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, hydrolysis, cyclization, and substitution . The presence of the pyrrolidine ring in the structure can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 231–233 °C . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antimicrobial Activity
Compounds containing pyridine and thiazole moieties have been reported to exhibit antimicrobial activity against a variety of bacterial strains, yeasts, and filamentous fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
Antiviral Activities
Similar structures have shown promise in antiviral research, which could lead to new treatments for viral infections .
Synthetic Applications
These compounds can be used as intermediates in the synthesis of more complex molecules, such as N-heterocycles, which are important in pharmaceutical chemistry .
Chemodivergent Synthesis
They can also be involved in chemodivergent synthesis processes to create different types of amides and heterocyclic compounds under various reaction conditions .
Catalysis
Pyridine and thiazole derivatives can act as catalysts in chemical reactions, which is valuable in industrial chemistry for the production of various materials .
Antioxidant Properties
Some derivatives are investigated for their antioxidant properties, which could have implications in health and nutrition sciences .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and pyridine derivatives, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding , which can lead to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(13-4-2-8-20-13)17-7-5-12-10-21-15(18-12)11-3-1-6-16-9-11/h1-4,6,8-10H,5,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDCABSRWBRCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide |
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